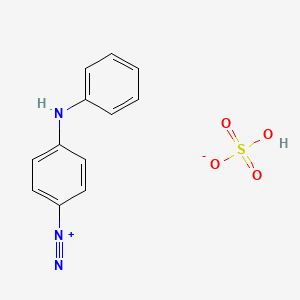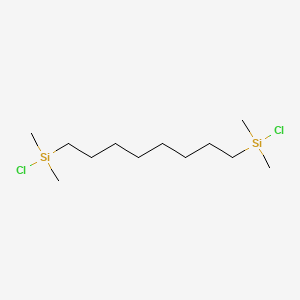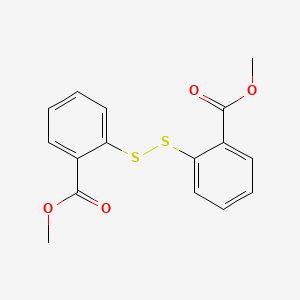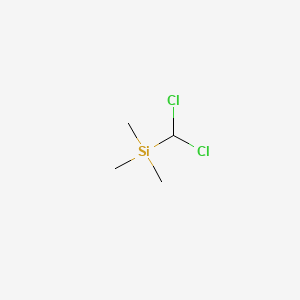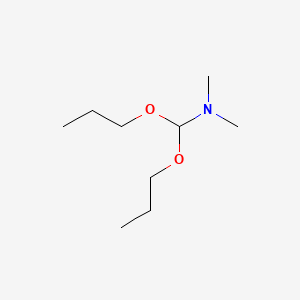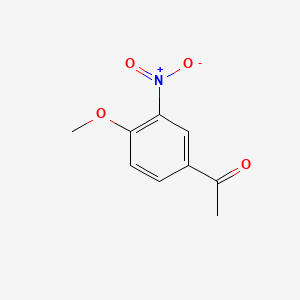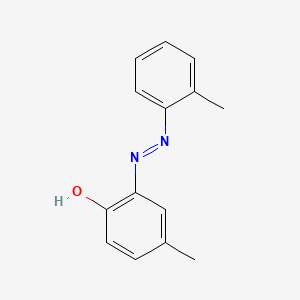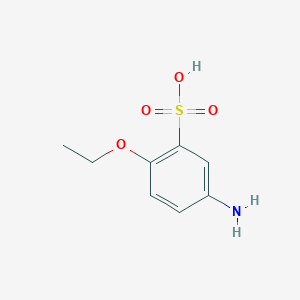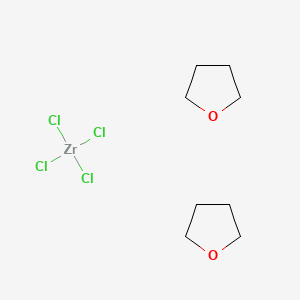
Tetrachlorobis(tetrahydrofuran)zirconium
Vue d'ensemble
Description
This compound features zirconium in a distorted octahedral coordination geometry, with two tetrahydrofuran ligands cis to each other . It is of significant interest due to its applications in catalysis and organic synthesis.
Mécanisme D'action
Target of Action
Tetrachlorobis(tetrahydrofuran)zirconium is a complex compound that primarily targets chemical reactions as a catalyst . It is used as an important organic intermediate in various fields such as agrochemicals, pharmaceuticals, and dyestuff .
Mode of Action
This compound interacts with its targets by facilitating chemical reactions. It contains zirconium with distorted octahedral coordination geometry, with two tetrahydrofuran ligands cis with respect to each other . The difference in trans influence of the tetrahydrofuran and chloride ligands leads to two marginally different groups of chloride ligands .
Biochemical Pathways
As a catalyst, it likely influences a variety of chemical reactions in the production of agrochemicals, pharmaceuticals, and dyestuffs .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it catalyzes. As a catalyst, it accelerates chemical reactions without being consumed, enabling the efficient production of various compounds in the fields of agrochemicals, pharmaceuticals, and dyestuffs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has a vapor pressure of 152 mmHg at 25 °C (lit.) , indicating that it can evaporate into the air under certain conditions. It is also recommended to be stored under nitrogen at ambient temperatures , suggesting that it may react with oxygen or moisture in the air. These factors should be carefully controlled to ensure the effective use of this compound.
Analyse Biochimique
Biochemical Properties
Tetrachlorobis(tetrahydrofuran)zirconium plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules is primarily through coordination bonds, where the zirconium atom forms complexes with the active sites of enzymes and proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways. For instance, this compound has been shown to interact with metalloproteins, altering their catalytic activity and affecting metabolic processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, the compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, where the zirconium atom forms coordination bonds with the active sites of enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific enzyme involved. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of metabolic enzymes and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate biochemical pathways without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed, where a specific dosage level leads to a marked increase in adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit key metabolic enzymes, leading to altered levels of metabolites and changes in metabolic flux. Additionally, this compound can affect the activity of cofactors, further influencing metabolic pathways and cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of this compound can influence its biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can affect the compound’s interaction with biomolecules and its overall biochemical activity. For example, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy production .
Méthodes De Préparation
Tetrachlorobis(tetrahydrofuran)zirconium is typically synthesized by reacting zirconium tetrachloride with tetrahydrofuran in an anhydrous solvent such as dichloromethane . The reaction is carried out under inert atmosphere conditions to prevent moisture from affecting the reaction. The product is then purified by recrystallization.
Synthetic Route: [ \text{ZrCl}_4 + 2 \text{THF} \rightarrow \text{ZrCl}_4 \cdot 2 \text{THF} ]
Industrial Production: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation route with scale-up considerations for maintaining anhydrous conditions and efficient purification processes.
Analyse Des Réactions Chimiques
Tetrachlorobis(tetrahydrofuran)zirconium undergoes various types of chemical reactions, including:
Substitution Reactions: The tetrahydrofuran ligands can be substituted by other ligands such as phosphines or amines under appropriate conditions.
Oxidation and Reduction: The zirconium center can participate in redox reactions, although specific examples are less common.
Catalytic Reactions: It is used as a catalyst in polymerization reactions, particularly in the formation of Ziegler-Natta catalysts for olefin polymerization.
Common Reagents and Conditions:
Substitution: Ligand exchange reactions typically involve reagents like phosphines or amines in an inert solvent.
Catalysis: Used in combination with co-catalysts such as aluminum alkyls in polymerization reactions.
Major Products:
Substitution Products: New zirconium complexes with different ligands.
Polymerization Products: Polymers such as polyethylene or polypropylene.
Applications De Recherche Scientifique
Tetrachlorobis(tetrahydrofuran)zirconium has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other zirconium complexes and as a catalyst in organic synthesis.
Biology: While direct biological applications are limited, its derivatives are explored for potential biological activities.
Medicine: Investigated for potential use in drug delivery systems due to its coordination properties.
Industry: Employed in the production of polymers and as a catalyst in various industrial chemical processes.
Comparaison Avec Des Composés Similaires
Tetrachlorobis(tetrahydrofuran)zirconium can be compared with other similar compounds such as:
Titanium(IV) Chloride Tetrahydrofuran Complex (TiCl4·2OC4H8): Similar in structure and used in similar catalytic applications.
Hafnium(IV) Chloride Tetrahydrofuran Complex (HfCl4·2OC4H8): Shares similar coordination chemistry and catalytic properties.
Uniqueness:
Propriétés
IUPAC Name |
oxolane;tetrachlorozirconium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H8O.4ClH.Zr/c2*1-2-4-5-3-1;;;;;/h2*1-4H2;4*1H;/q;;;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJJKYYENYIHFF-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC1.C1CCOC1.Cl[Zr](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl4O2Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049820 | |
| Record name | Zirconium(IV) chloride tetrahydrofuran complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21959-01-3 | |
| Record name | Zirconium(IV) chloride tetrahydrofuran complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zirconium(IV) chloride tetrahydrofuran complex (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the research reveal about the reactivity of Tetrachlorobis(tetrahydrofuran)zirconium with phosphines?
A1: The research paper you provided, "Substitution or nucleophilic attack by phosphines on this compound" [], investigates the reactivity of this zirconium complex with various phosphine ligands. The study likely explores whether the phosphines replace the tetrahydrofuran (THF) molecules in a substitution reaction or attack the zirconium center directly in a nucleophilic addition reaction. Further conclusions about the interaction, downstream effects, and reaction mechanisms would require access to the full text of the paper.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


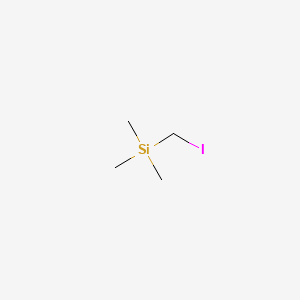
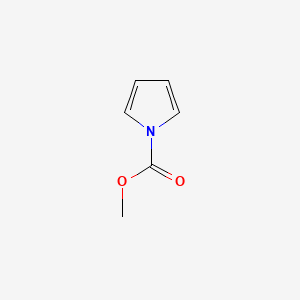
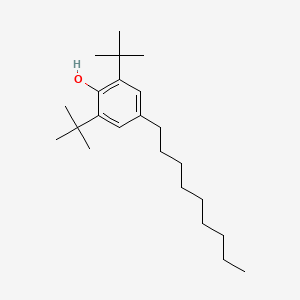
![4-[2-(Dimethylamino)ethyl]morpholine](/img/structure/B1585578.png)
